methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate
Description
methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a triisopropylsiloxy group attached to the phenyl ring, which imparts unique chemical properties.
Properties
Molecular Formula |
C18H30O3Si |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate |
InChI |
InChI=1S/C18H30O3Si/c1-13(2)22(14(3)4,15(5)6)21-17-10-8-16(9-11-17)12-18(19)20-7/h8-11,13-15H,12H2,1-7H3 |
InChI Key |
OWFPSZQZAFEKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate typically involves the esterification of 4-(triisopropylsiloxy)phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-(triisopropylsiloxy)phenylacetic acid+methanolacid catalystMethyl 4-(triisopropylsiloxy)phenylacetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form 4-(triisopropylsiloxy)phenylacetic acid and methanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The triisopropylsiloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 4-(triisopropylsiloxy)phenylacetic acid and methanol.
Reduction: 4-(triisopropylsiloxy)phenylmethanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then interact with enzymes or receptors in biological systems. The triisopropylsiloxy group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl phenylacetate: An ester with a similar structure but without the triisopropylsiloxy group.
Ethyl 4-(triisopropylsiloxy)phenylacetate: An ester with an ethyl group instead of a methyl group.
4-(triisopropylsiloxy)phenylacetic acid: The acid form of the compound.
Uniqueness
methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate is unique due to the presence of the triisopropylsiloxy group, which imparts distinct chemical properties such as increased steric hindrance and altered reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
